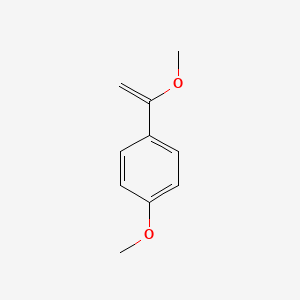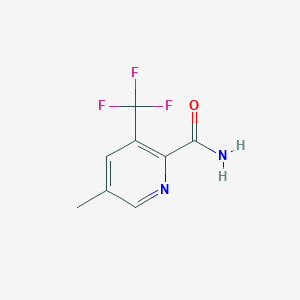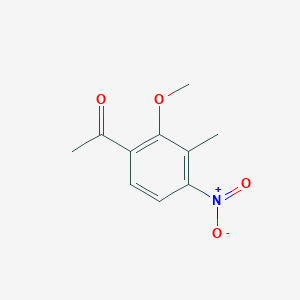![molecular formula C10H18FNO B15331676 1-[(3-Fluoro-1-pyrrolidinyl)methyl]cyclobutanemethanol](/img/structure/B15331676.png)
1-[(3-Fluoro-1-pyrrolidinyl)methyl]cyclobutanemethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-[1-[(3-Fluoro-1-pyrrolidinyl)methyl]cyclobutyl]methanol is a chemical compound with the molecular formula C10H18FNO It features a cyclobutyl ring substituted with a methanol group and a 3-fluoropyrrolidinylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-[1-[(3-Fluoro-1-pyrrolidinyl)methyl]cyclobutyl]methanol typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of a suitable precursor.
Introduction of the Fluoropyrrolidinyl Group: The 3-fluoropyrrolidinyl group is introduced via a nucleophilic substitution reaction, where a fluorine atom is substituted onto the pyrrolidine ring.
Attachment of the Methanol Group: The final step involves the addition of a methanol group to the cyclobutyl ring through a reduction reaction.
Industrial Production Methods
Industrial production of (S)-[1-[(3-Fluoro-1-pyrrolidinyl)methyl]cyclobutyl]methanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-[1-[(3-Fluoro-1-pyrrolidinyl)methyl]cyclobutyl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atom on the pyrrolidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-[1-[(3-Fluoro-1-pyrrolidinyl)methyl]cyclobutyl]methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of (S)-[1-[(3-Fluoro-1-pyrrolidinyl)methyl]cyclobutyl]methanol involves its interaction with specific molecular targets. These targets may include enzymes or receptors that mediate its biological effects. The compound’s fluoropyrrolidinyl group is likely to play a crucial role in its binding affinity and specificity, influencing the pathways involved in its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-[1-[(3-Chloro-1-pyrrolidinyl)methyl]cyclobutyl]methanol
- (S)-[1-[(3-Bromo-1-pyrrolidinyl)methyl]cyclobutyl]methanol
- (S)-[1-[(3-Methyl-1-pyrrolidinyl)methyl]cyclobutyl]methanol
Uniqueness
(S)-[1-[(3-Fluoro-1-pyrrolidinyl)methyl]cyclobutyl]methanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, potentially improving their pharmacokinetic properties.
Eigenschaften
Molekularformel |
C10H18FNO |
|---|---|
Molekulargewicht |
187.25 g/mol |
IUPAC-Name |
[1-[(3-fluoropyrrolidin-1-yl)methyl]cyclobutyl]methanol |
InChI |
InChI=1S/C10H18FNO/c11-9-2-5-12(6-9)7-10(8-13)3-1-4-10/h9,13H,1-8H2 |
InChI-Schlüssel |
WWXYGLWIEQHBCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(CN2CCC(C2)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-Methylbenzo[c]isoxazole-3-carboxylate](/img/structure/B15331595.png)
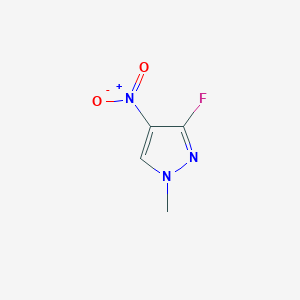
![6-Methoxybenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B15331604.png)
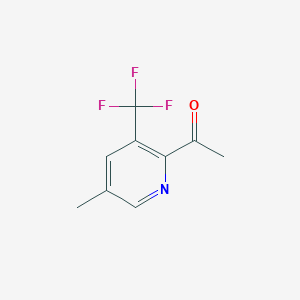
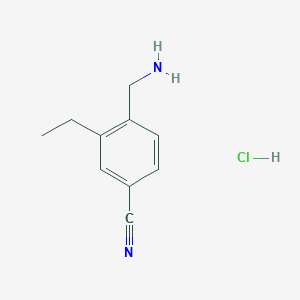
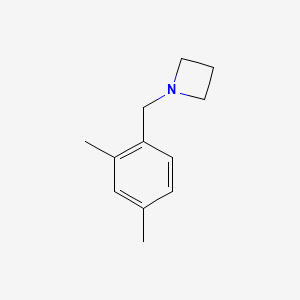



![1-Boc-4-[2-(trifluoromethyl)phenyl]piperidine](/img/structure/B15331633.png)
